

Spectroscopic Analysis of 4-Benzhydryl-3-thiosemicarbazide: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzhydryl-3-thiosemicarbazide

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This technical guide provides a comprehensive overview of the spectral data for **4-Benzhydryl-3-thiosemicarbazide**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in published literature, this guide presents predicted mass spectrometry data alongside representative infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data from closely related thiosemicarbazide analogs. These data points serve as a valuable reference for the characterization of this and similar molecules.

Molecular Structure and Properties

4-Benzhydryl-3-thiosemicarbazide (CAS RN: 21198-25-4) possesses a molecular formula of $C_{14}H_{15}N_3S$ and a molecular weight of 257.35 g/mol [1]. The structure features a benzhydryl group attached to the N4 position of the thiosemicarbazide core.

Mass Spectrometry Data

While experimental mass spectra for **4-Benzhydryl-3-thiosemicarbazide** are not readily available in the reviewed literature, predicted data provides insight into its expected mass-to-charge ratios for various adducts. This information is crucial for identifying the compound in mass spectrometric analyses.

Table 1: Predicted Mass Spectrometry Data for **4-Benzhydryl-3-thiosemicarbazide**

Adduct	Predicted m/z
[M+H] ⁺	258.10594
[M+Na] ⁺	280.08788
[M+K] ⁺	296.06182
[M+NH ₄] ⁺	275.13248
[M-H] ⁻	256.09138

Source: Predicted data from computational models.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a thiosemicarbazide derivative is characterized by distinct absorption bands corresponding to N-H, C=S, and C-N vibrations. Although a specific spectrum for **4-Benzhydryl-3-thiosemicarbazide** is not available, the following table presents typical IR absorption ranges for key functional groups in related thiosemicarbazide compounds.

Table 2: Representative Infrared (IR) Absorption Data for Thiosemicarbazide Derivatives

Functional Group	Vibration Mode	Typical Wavenumber (cm ⁻¹)
N-H	Stretching (Amine & Amide)	3100 - 3400
C-H	Stretching (Aromatic)	3000 - 3100
C-H	Stretching (Aliphatic)	2850 - 3000
C=N	Stretching	~1600
C=C	Stretching (Aromatic)	1450 - 1600
C=S	Stretching	1050 - 1250
C-N	Stretching	1250 - 1350

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For **4-Benzhydryl-3-thiosemicarbazide**, ^1H NMR and ^{13}C NMR spectra would reveal characteristic signals for the benzhydryl and thiosemicarbazide moieties. The following tables outline the expected chemical shifts for the different protons and carbons, based on data from analogous structures.

Table 3: Representative ^1H NMR Spectral Data for Thiosemicarbazide Derivatives

Proton Type	Multiplicity	Expected Chemical Shift (δ , ppm)
NH (Thioamide)	Singlet	9.0 - 11.0
NH (Hydrazine)	Singlet	7.0 - 9.0
NH ₂	Broad Singlet	4.0 - 5.0
CH (Benzhydryl)	Singlet/Triplet	~6.0
CH (Aromatic)	Multiplet	7.0 - 7.5

Table 4: Representative ^{13}C NMR Spectral Data for Thiosemicarbazide Derivatives

Carbon Type	Expected Chemical Shift (δ , ppm)
C=S	175 - 185
C (Aromatic)	120 - 145
CH (Benzhydryl)	50 - 65

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed above. These methods are based on standard practices for the analysis of organic compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mass Spectrometry (Electrospray Ionization - ESI)

- **Sample Preparation:** Dissolve a small amount of the compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 μM .
- **Instrumentation:** Utilize an electrospray ionization mass spectrometer (ESI-MS).
- **Analysis:** Infuse the sample solution directly into the ESI source at a flow rate of 5-20 $\mu\text{L}/\text{min}$. Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.
- **Data Processing:** Process the raw data to identify the molecular ion and common adducts.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Analysis:** Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** Perform a background subtraction and identify the characteristic absorption bands.

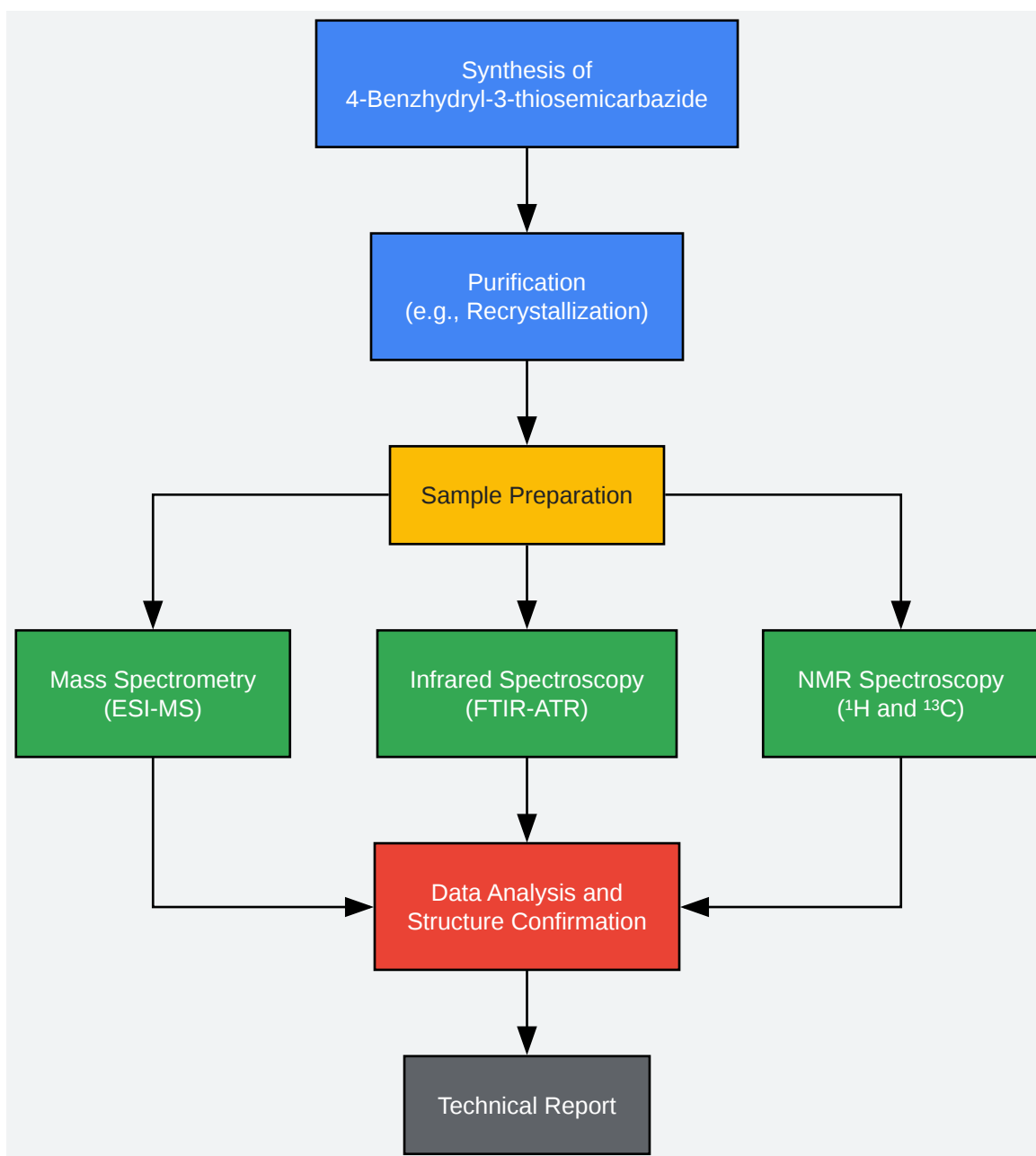
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Analysis:** Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- **^{13}C NMR Analysis:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a compound like **4-Benzhydryl-3-thiosemicarbazide**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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